molecular formula C18H13Cl2NO B1420579 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 40846-25-1

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420579
CAS RN: 40846-25-1
M. Wt: 330.2 g/mol
InChI Key: VESUEIUDBAQIKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the chlorination of the phenyl group, quinoline ring formation, and subsequent carbonyl chloride functionalization. Detailed synthetic pathways can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index (n20/D) is 1.461 (lit.) .

Scientific Research Applications

Molecular Structure and Crystal Packing

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride and related compounds have been studied for their unique molecular structures and crystal packing characteristics. For instance, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride demonstrates non-planarity with dihedral angles between chlorophenyl and benzisoxazole rings, stabilized by intramolecular C—H⋯Cl hydrogen bonds. The dimers stack into columns along the unique axis direction by π–π stacking interactions in the crystal packing, with additional weak intermolecular C—H⋯O and C—H⋯Cl interactions (Teslenko et al., 2008).

Catalytic Applications

Certain chlorophenyl-containing compounds have been found to have catalytic applications. Chiral Pt(II)/Pd(II) pincer complexes that show C–H⋯Cl hydrogen bonding have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006). Also, Cu(II) tetrazolato complexes have been utilized as homogeneous catalysts for the selective oxidation of benzene to phenol and benzoquinone under mild conditions (Kumari et al., 2019).

Photochemical and Photophysical Properties

The photophysical properties of certain chlorophenyl-containing compounds have been investigated. For example, merocyanine dyes including chlorophenyl groups aggregate in low polarity solvents and form non-centrosymmetric Langmuir–Blodgett structures, indicating potential use in devices like surface plasmon resonance sensors for detecting ammonia or acidic gases at ppm concentrations (Ashwell et al., 2001).

properties

IUPAC Name

2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESUEIUDBAQIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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